molecular formula C13H8ClF3O4S2 B12609880 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 915763-84-7

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B12609880
CAS No.: 915763-84-7
M. Wt: 384.8 g/mol
InChI Key: DXJNKYPNEBOXIN-UHFFFAOYSA-N
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Description

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains both phenylsulfonyl and trifluoromethyl groups, which contribute to its distinct chemical properties. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a suitable benzene derivative with phenylsulfonyl chloride and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate derivatives .

Scientific Research Applications

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The phenylsulfonyl and trifluoromethyl groups influence the compound’s reactivity and interaction with molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both phenylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

5-(benzenesulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O4S2/c14-23(20,21)12-8-10(6-7-11(12)13(15,16)17)22(18,19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJNKYPNEBOXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176520
Record name 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915763-84-7
Record name 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915763-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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